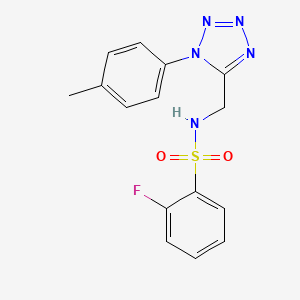

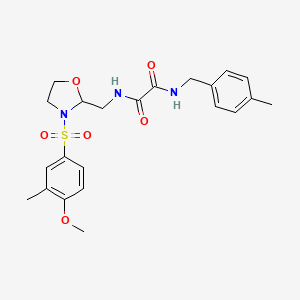

3-甲基-4-(4-甲基苯甲酰)-3,4-二氢-2(1H)-喹喔啉酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

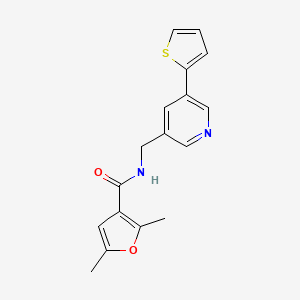

The compound 3-methyl-4-(4-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is a derivative of the quinoxalinone family, which is known for its diverse pharmacological properties. Quinoxalinones are heterocyclic compounds that have been studied for their potential in drug design due to their interaction with various biological targets, including phosphodiesterase inhibition, β-adrenergic receptor blocking, and interaction with serotonin and dopamine receptors .

Synthesis Analysis

While the specific synthesis of 3-methyl-4-(4-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is not detailed in the provided papers, related quinoxalinone derivatives have been synthesized through various methods. For instance, 3-bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone has been used as a fluorescence derivatization reagent for carboxylic acids, indicating that bromomethyl quinoxalinones can be functionalized further . Additionally, lithiation of quinazolinones, a structurally similar compound, followed by reactions with electrophiles, has been used to create a range of substituted derivatives . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of quinoxalinone derivatives has been extensively studied using various computational methods, such as DFT and TD-DFT calculations. These studies help in understanding the optimized molecular structure, spectroscopic characterization, and electronic interactions within the molecules . Although the exact molecular structure analysis of 3-methyl-4-(4-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is not provided, similar analyses on related compounds can offer insights into its structural parameters and electronic properties.

Chemical Reactions Analysis

Quinoxalinone derivatives participate in a variety of chemical reactions. For example, electrochemical oxidation in the presence of nucleophiles can lead to the formation of new derivatives, such as benzofuran . Additionally, reactions with Schiff bases can yield different heterocyclic compounds, demonstrating the reactivity of the quinoxalinone moiety . These studies suggest that 3-methyl-4-(4-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone could also undergo similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxalinone derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as fluorescence, reactivity, and biological activity . The pharmacological properties of quinoxalinones, including their interactions with various receptors and enzymes, have been reviewed, highlighting the importance of the 3,4-dihydro-2(1H)-quinolinone scaffold in drug design . The specific physical and chemical properties of 3-methyl-4-(4-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone would need to be determined experimentally, but they are likely to be influenced by the methyl and benzoyl groups attached to the quinoxalinone core.

科学研究应用

喹喔啉衍生物及其生物活性

喹喔啉衍生物,如 3-甲基-4-(4-甲基苯甲酰)-3,4-二氢-2(1H)-喹喔啉酮,因其多样化的生物活性而被广泛研究。这些化合物以其在药学化学中的重要作用而闻名,因为它们具有广泛的药理特性。喹喔啉核心结构是一个杂环化合物,由苯环和吡嗪环融合而成,使其成为药物开发中的一个重要支架。

喹喔啉衍生物被用于制造染料、药物和抗生素。它们的应用延伸到抗肿瘤特性的探索,一些衍生物正在被研究其在癌症治疗中的潜力。喹喔啉化合物的多功能性进一步突出了它们在各种化学反应中作为催化剂配体的用途。喹喔啉的结构修饰允许开发具有靶向生物活性的化合物,包括抗菌、抗炎、抗糖尿病、抗病毒和抗肿瘤作用。这一广泛的应用突显了喹喔啉衍生物在科学研究和新治疗剂开发中的重要性 (Pareek & Kishor, 2015)。

在药学化学中的应用

在药学化学中,喹喔啉部分是设计新的药理活性化合物的组成部分。喹喔啉衍生物的结构多样性和稳定性使得可以掺入各种生物活性部分,从而产生具有潜在药用价值的化合物。这些衍生物已被合成并评估了一系列生物活性,包括对常见病原体(如金黄色葡萄球菌和大肠杆菌)的抗菌作用。溶解性是药物疗效的关键,而这一挑战已通过开发具有改善生物利用度的新型喹喔啉衍生物来解决,为克服抗生素耐药性提供了解决方案 (Tiwary et al., 2016)。

喹喔啉在有机合成和工业中的应用

喹喔啉及其衍生物在有机合成中发挥着重要作用,作为天然和合成化合物的构建模块。它们的应用超出了药物,展示了在为各种工业应用设计生物活性化合物方面的效用。喹喔啉结构的适应性,通过形成取代衍生物,使其能够用于广泛的化学转化和开发具有特定工业价值的新型材料 (Ramli et al., 2014)。

作用机制

Target of Action

Compounds like this often target specific enzymes or receptors in the body. The exact target would depend on the specific structure of the compound and its functional groups .

Mode of Action

Once the compound binds to its target, it can inhibit or activate the function of the target, leading to changes in cellular processes .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For example, it might inhibit an enzyme that is crucial for a specific metabolic pathway, leading to decreased production of certain metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and size can affect how well the compound is absorbed, how it is distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in gene expression to alterations in cell signaling .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

未来方向

属性

IUPAC Name |

3-methyl-4-(4-methylbenzoyl)-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-11-7-9-13(10-8-11)17(21)19-12(2)16(20)18-14-5-3-4-6-15(14)19/h3-10,12H,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWFOKCURRXSHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-4-(4-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

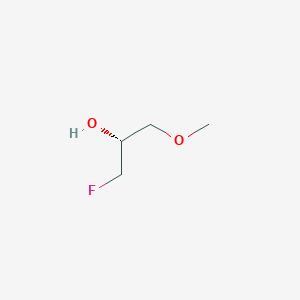

![10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0^{3,7}]trideca-1(13),9,11-triene hydrochloride](/img/structure/B2518531.png)

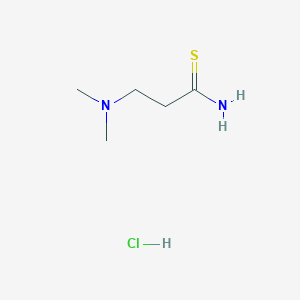

![N-[[4-(2,6-dimethoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2518545.png)

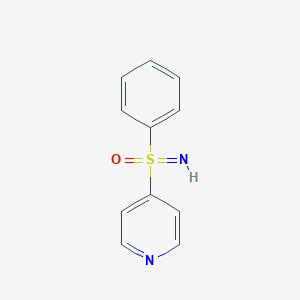

![N-(4-fluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2518547.png)

![5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2518548.png)